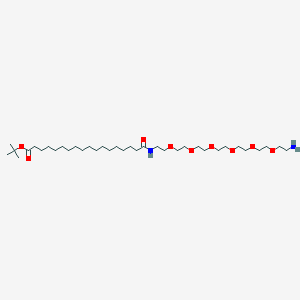
DBCO-NHCO-PEG13-NHS ester
Übersicht
Beschreibung
DBCO-NHCO-PEG13-NHS ester is a long chain polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is known for its ability to react specifically and efficiently with primary amines to form stable amide bonds. The hydrophilic PEG13 arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance during ligation. DBCO (dibenzylcyclooctyne) is commonly used for copper-free Click Chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG13-NHS ester involves several steps:
PEGylation: The PEG chain is introduced to the molecule through a reaction with a suitable PEG reagent.
NHS Ester Formation: The NHS ester is formed by reacting the PEGylated compound with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
DBCO Introduction: The DBCO group is introduced through a reaction with a dibenzylcyclooctyne derivative under appropriate conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development applications .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-NHCO-PEG13-NHS ester primarily undergoes the following types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Azide-containing Molecules: React with the DBCO group under mild conditions without the need for copper catalysts
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazoles: Formed from the SPAAC reaction between the DBCO group and azide-containing molecules
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG13-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of biomolecules, facilitating the study of molecular interactions and pathways.
Biology: Employed in the development of targeted drug delivery systems and imaging agents.
Medicine: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Industry: Applied in the production of advanced materials and nanotechnology .
Wirkmechanismus
DBCO-NHCO-PEG13-NHS ester exerts its effects through the following mechanisms:
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, enabling efficient and specific labeling of biomolecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG-NHS ester: Contains a shorter PEG linker and is used for similar applications in bioconjugation and drug delivery.
DBCO-NH-PEG2-NHS ester: Features a shorter PEG chain, providing different solubility and steric properties.
Uniqueness
DBCO-NHCO-PEG13-NHS ester is unique due to its long PEG13 linker, which offers improved water solubility and reduced steric hindrance during ligation. This makes it particularly suitable for applications requiring long and flexible connections between biomolecules .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJNWDWFIZPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















